

An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetyl-2-amino-4-hydroxybenzoic acid

Cat. No.: B040613

[Get Quote](#)

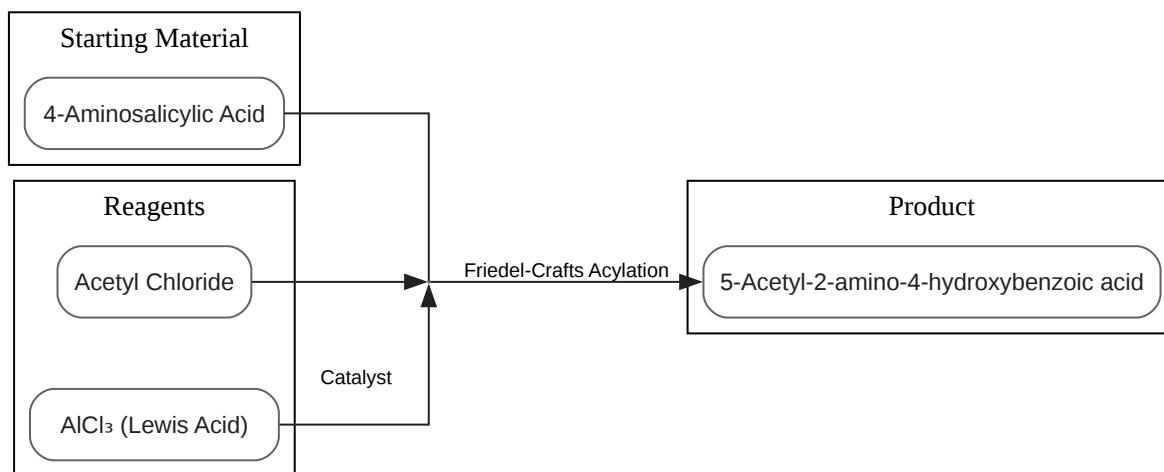
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-amino-4-hydroxybenzoic acid is a polysubstituted aromatic compound belonging to the aminohydroxybenzoic acid class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.^[1] Derivatives of aminohydroxybenzoic acid have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of **5-Acetyl-2-amino-4-hydroxybenzoic acid**, including its physicochemical properties, a detailed plausible synthesis protocol, and an exploration of its potential biological activities and mechanisms of action based on related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.


Property	Value	Source
Molecular Weight	195.17 g/mol	PubChem
Molecular Formula	C ₉ H ₉ NO ₄	PubChem
IUPAC Name	5-acetyl-2-amino-4-hydroxybenzoic acid	
CAS Number	115651-29-1	Synquest Labs

Synthesis Protocol

While a specific, detailed synthesis protocol for **5-Acetyl-2-amino-4-hydroxybenzoic acid** is not extensively documented in publicly available literature, a plausible and efficient method is the Friedel-Crafts acylation of a suitable 4-aminosalicylic acid derivative. The following protocol is a detailed methodology based on established principles of Friedel-Crafts acylation reactions.

[2][3]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **5-Acetyl-2-amino-4-hydroxybenzoic acid**.

Materials:

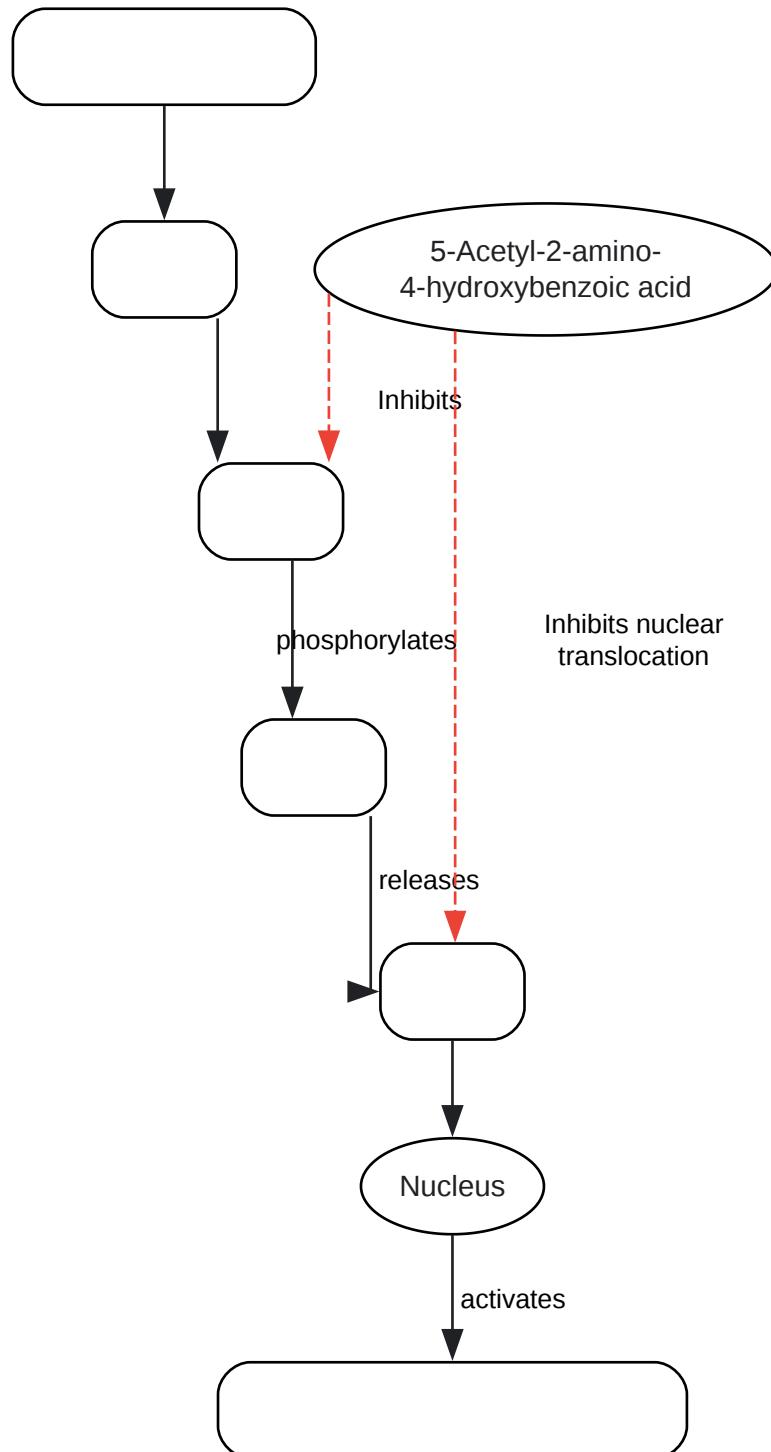
- 4-Aminosalicylic acid
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate
- Ice

Equipment:

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and extraction

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.
- Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile will occur.
- Addition of Substrate: Dissolve 4-aminosalicylic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield pure **5-Acetyl-2-amino-4-hydroxybenzoic acid**.


Potential Biological Activities and Mechanisms of Action

While direct studies on **5-Acetyl-2-amino-4-hydroxybenzoic acid** are limited, the broader class of aminohydroxybenzoic acids and their derivatives are known to possess significant biological activities, particularly anti-inflammatory and anti-nociceptive effects.[\[1\]](#)

Anti-inflammatory Activity

The anti-inflammatory properties of hydroxybenzoic acid derivatives are often attributed to their ability to modulate key inflammatory pathways.

Potential Signaling Pathway Involvement:

[Click to download full resolution via product page](#)

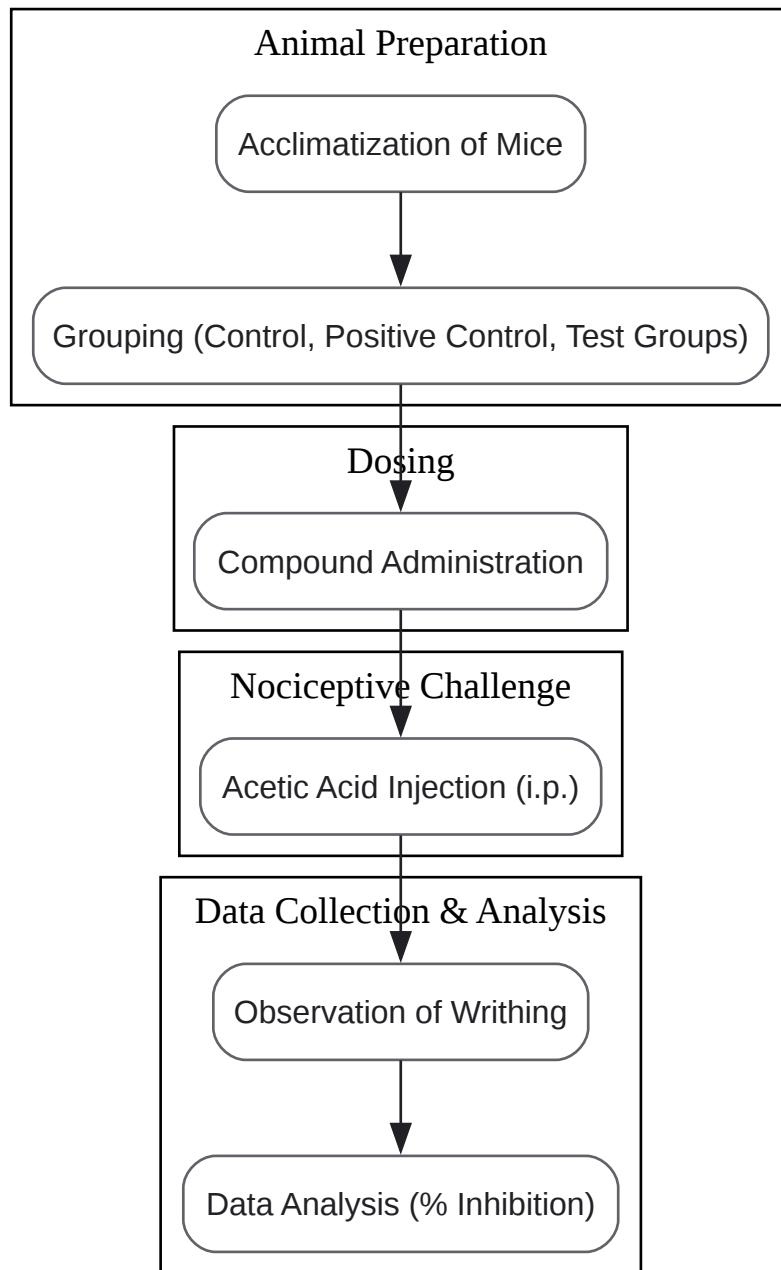
Figure 2: Postulated inhibition of the NF-κB signaling pathway.

One of the primary mechanisms by which anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Inflammatory stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[4][5] It is plausible that **5-Acetyl-2-amino-4-hydroxybenzoic acid**, like other phenolic compounds, may inhibit this pathway by targeting IKK or preventing the nuclear translocation of NF-κB.

Anti-nociceptive Activity

The potential analgesic effects of this compound can be investigated using established preclinical models of pain.

Experimental Protocol: Acetic Acid-Induced Writhing Test


This widely used model assesses peripheral analgesic activity.

Procedure:

- Animal Model: Swiss albino mice are typically used.
- Compound Administration: The test compound, **5-Acetyl-2-amino-4-hydroxybenzoic acid**, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., acetylsalicylic acid).
- Induction of Nociception: After a set period (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
- Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

- Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the control group.

Workflow for Anti-nociceptive Screening:

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the acetic acid-induced writhing test.

Conclusion

5-Acetyl-2-amino-4-hydroxybenzoic acid is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known anti-inflammatory and analgesic agents suggests that it may possess valuable therapeutic properties. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, biological activity, and mechanism of action of this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Acetyl-2-amino-4-hydroxybenzoic acid | 115651-29-1 | Benchchem [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. scribd.com [scribd.com]
- 4. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040613#5-acetyl-2-amino-4-hydroxybenzoic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com